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molecular formula C15H15N3 B8283242 2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine

2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine

Cat. No. B8283242
M. Wt: 237.30 g/mol
InChI Key: OGLYIQNLCUWLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432379B2

Procedure details

Azide 192 was dissolved in ethanol and 10% Pd/C (50 mg) was added. H2 was applied at 40 psi with vigorous shaking. After 2 h, TLC analysis indicated complete consumption of starting material. The heterogeneous reaction mixture was filtered through Celite, and the filtrated was concentrated under reduced pressure to give 193.
Name
Azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][C:10]=2[CH:20]=1)=[N+]=[N-]>C(O)C.[Pd]>[C:14]1([C:12]2[NH:11][C:10]3[CH:20]=[C:6]([CH2:5][CH2:4][NH2:1])[CH:7]=[CH:8][C:9]=3[N:13]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCC=1C=CC2=C(NC(=N2)C2=CC=CC=C2)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
FILTRATION
Type
FILTRATION
Details
The heterogeneous reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=C(N1)C=CC(=C2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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